2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide
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Overview
Description
2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a diethylamino group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide typically involves the reaction of 2-chloro-N-(2-hydroxyethyl)propanamide with diethylamine and furan-2-carbaldehyde. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chloro group can be reduced to a corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or primary amines (RNH2).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, potentially inhibiting their activity. The furan ring may also play a role in binding to target sites, enhancing the compound’s overall efficacy. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-diethylethylamine hydrochloride: Similar in structure but lacks the furan ring.
2-Chloro-N,N-dimethylethylamine hydrochloride: Contains a dimethylamino group instead of a diethylamino group.
2-Chloro-N,N-diethylacetamide: Similar backbone but different functional groups.
Uniqueness
2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O2/c1-4-16(5-2)11(12-7-6-8-18-12)9-15-13(17)10(3)14/h6-8,10-11H,4-5,9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSROBUSXZLVVSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CNC(=O)C(C)Cl)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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